2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone
Overview
Description
2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.11979803 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Pyridazinone derivatives, including compounds structurally related to 2-[2-(1-azepanyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone, have been synthesized through various methods, demonstrating the compound's versatility in chemical synthesis. For instance, novel syntheses involving the condensation and cycloalkylation of certain precursors have led to the formation of thieno[2,3-c]pyridazines, showcasing the compound's potential in creating structurally diverse molecules (Gaby et al., 2003). Additionally, palladium-catalyzed intramolecular coupling reactions have been employed to construct oxazepine ring systems containing the pyridazinone moiety, further indicating the compound's utility in forming biologically relevant heterocycles (Ma et al., 2006).
Potential Biological and Medicinal Applications
Several pyridazinone derivatives exhibit significant biological properties, suggesting potential applications for this compound in medicinal chemistry. For instance, certain derivatives have shown gastric antisecretory and antiulcer activities (Yamada et al., 1983), while others have been identified as potent antihypertensives, acting as potassium channel activators (Bergmann & Gericke, 1990). This indicates the compound's potential for development into new therapeutic agents targeting various physiological conditions.
Chemical Properties and Reactivity
The chemical properties and reactivity of pyridazinone derivatives, including potential interactions with biological targets, have been extensively studied. For example, investigations into the electroreduction of hexazinone, a related compound, have elucidated the role of protonation, hydration, and elimination in its reactivity, providing insights into the electrochemical behavior of pyridazinone derivatives (Privman & Zuman, 1998). Moreover, the synthesis and crystal structure analysis of new pyridazinone derivatives have contributed to a deeper understanding of their structural characteristics and potential for forming stable complexes with biological molecules (Kalai et al., 2021).
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-15-8-7-13(14-6-5-11-22-14)17-19(15)12-16(21)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJQDAGBRPQCOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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